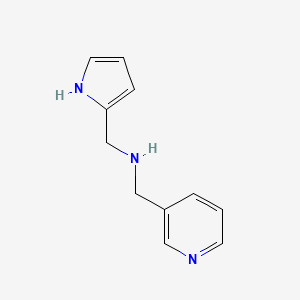![molecular formula C13H13F3N2OS B3084590 4,4-二甲基-1-[4-(三氟甲氧基)苯基]-1,4-二氢嘧啶-2-硫醇 CAS No. 1142213-36-2](/img/structure/B3084590.png)
4,4-二甲基-1-[4-(三氟甲氧基)苯基]-1,4-二氢嘧啶-2-硫醇
描述
This compound is also known as CTEP (Ro4956371), a research drug developed by Hoffmann-La Roche . It acts as a selective allosteric antagonist of the metabotropic glutamate receptor subtype mGluR 5, binding with nanomolar affinity and over 1000 times selectivity over all other receptor targets tested .
Molecular Structure Analysis
The molecular formula of this compound is C13H13F3N2OS . It contains a dihydropyrimidine ring substituted with two methyl groups at the 4th position, a phenyl ring at the 1st position, and a trifluoromethoxy group attached to the phenyl ring .科学研究应用
- Researchers have synthesized novel degradable and chemically recyclable polymers using 4,4-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol (DMDL) monomers . These polymers can break down in basic conditions (in the presence of a hydroxide or an amine) at relatively mild temperatures. The degradation of DMDL homopolymer generates 2-hydroxyisobutyric acid (HIBA), which can be recovered and used to re-synthesize DMDL monomer, demonstrating circular materials economy potential.
- CTEP (RO4956371), a derivative of this compound, has therapeutic potential. It may reduce hippocampal long-term depression, protein synthesis, and audiogenic seizures in the fragile X mental retardation 1 (Fmr1) knockout mouse . This suggests its relevance in neurological research and gene-editing applications.
- Incorporating 4,4-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol derivatives into organic electronic materials could enhance their performance. For instance, anodic layers containing this compound have been deposited onto glass substrates, impacting properties like conductivity and stability .
- The compound’s structure and substituents influence its photophysical properties. Researchers have synthesized donor-acceptor π-conjugated systems using this compound as a starting material. Solvent polarity significantly affects the emission properties of these synthesized compounds .
- 4,4-dimethyl-1-(4-(trifluoromethoxy)phenyl)cyclohexanol is another derivative of interest. Its chemical properties, melting point, boiling point, and toxicity are relevant for further exploration .
Degradable Polymers and Chemical Recycling
Gene Editing and Therapeutics
Organic Electronics and Coatings
Photophysical Properties and Luminescence
Cyclohexanol Derivatives
Hetero-Aromatic Vibrations
作用机制
Target of Action
The primary target of the compound 4,4-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol is the metabotropic glutamate receptor subtype mGluR5 . This receptor is a class C G protein-coupled receptor that is widely expressed in the central nervous system .
Mode of Action
The compound acts as a selective allosteric antagonist of the mGluR5 receptor . It binds to the receptor with nanomolar affinity and shows over 1000 times selectivity over all other receptor targets tested . This means that it binds to a site on the receptor that is distinct from the active site, and its binding changes the receptor’s conformation, thereby inhibiting its function .
Biochemical Pathways
The antagonism of the mGluR5 receptor by the compound affects the glutamate signaling pathway. Glutamate is a major excitatory neurotransmitter in the brain, and its signaling is involved in a variety of neurological processes. By inhibiting the mGluR5 receptor, the compound can modulate these processes .
Pharmacokinetics
The compound has high oral bioavailability and a long duration of action . It is able to penetrate the brain, with a brain/plasma ratio of 2.6 . This means that it can effectively reach its target in the central nervous system. The compound’s long half-life of approximately 18 hours allows for chronic treatment with continuous receptor blockade with one dose every 48 hours .
Result of Action
The inhibition of the mGluR5 receptor by the compound can result in various molecular and cellular effects, depending on the specific neurological processes that are being modulated. These effects can potentially be harnessed for therapeutic purposes in conditions such as depression, Parkinson’s disease, and fragile X syndrome .
属性
IUPAC Name |
6,6-dimethyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2OS/c1-12(2)7-8-18(11(20)17-12)9-3-5-10(6-4-9)19-13(14,15)16/h3-8H,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHCHNOTEVMGFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=CC=C(C=C2)OC(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



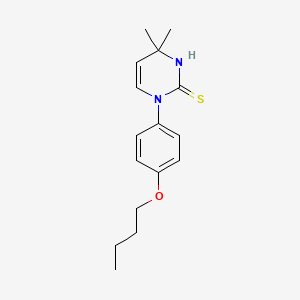
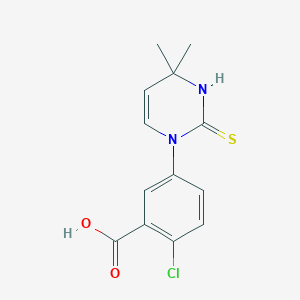


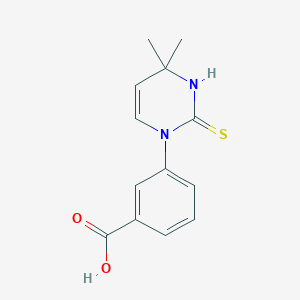
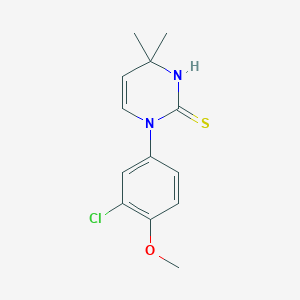
![N-[4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)phenyl]acetamide](/img/structure/B3084538.png)


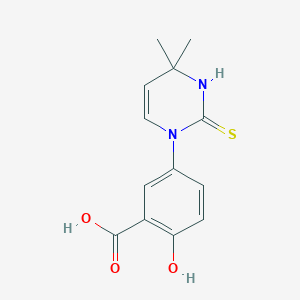
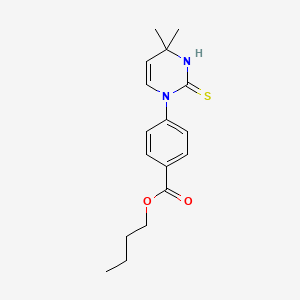
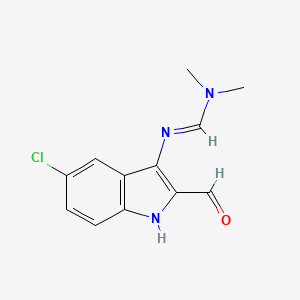
amine](/img/structure/B3084610.png)
